molecular formula C17H22N4O3S B11171832 4-[(2-ethylbutanoyl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-[(2-ethylbutanoyl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11171832
M. Wt: 362.4 g/mol
InChI Key: OKRCFVGNOPQVDP-UHFFFAOYSA-N
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Description

4-(2-ETHYLBUTANAMIDO)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a thiadiazole ring, which is further substituted with an ethylbutanamido group and a methoxymethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ETHYLBUTANAMIDO)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the thiadiazole ring through cyclization reactions. The ethylbutanamido group is then attached via amide bond formation, and the methoxymethyl group is introduced through alkylation reactions. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-ETHYLBUTANAMIDO)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

4-(2-ETHYLBUTANAMIDO)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-ETHYLBUTANAMIDO)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may bind to an enzyme’s active site, altering its activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiadiazole-containing molecules. Examples are:

  • 2-ethoxy-4-(methoxymethyl)benzamide
  • 2-ethoxy-5-(methoxymethyl)benzamide

Uniqueness

What sets 4-(2-ETHYLBUTANAMIDO)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

4-(2-ethylbutanoylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H22N4O3S/c1-4-11(5-2)15(22)18-13-8-6-12(7-9-13)16(23)19-17-21-20-14(25-17)10-24-3/h6-9,11H,4-5,10H2,1-3H3,(H,18,22)(H,19,21,23)

InChI Key

OKRCFVGNOPQVDP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC

Origin of Product

United States

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